molecular formula C10H15NO4 B014810 3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)- CAS No. 73209-05-9

3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-

Cat. No. B014810
CAS RN: 73209-05-9
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves complex reactions including acylation, condensation, and cyclization steps. For example, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through condensation with ethoxycarbonylacetic acid, Dieckmann cyclization, and subsequent hydrolysis-decarboxylation, followed by acylation at C-3 by acid chlorides in the presence of Lewis acids (Jones et al., 1990). Additionally, the oxidative cyclization of certain amides mediated by Mn(III) has been explored for the synthesis of pyrrolidin-2-ones, providing a pathway to both enantiomerically pure forms of 3-pyrrolidineacetic acid (Galeazzi et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives and related compounds often features significant intermolecular hydrogen bonding, as suggested by studies on vitamin B6 derivatives and carboxylic acid-pyridine heterosynthons. These interactions play a crucial role in the solid-state arrangement of molecules (Tomita et al., 1966); (Kusuma et al., 2022).

Chemical Reactions and Properties

The reactivity of pyrrolidine derivatives encompasses a wide range of chemical reactions, including acylation and isomerization, driven by conditions such as the presence of Lewis acids and specific solvents (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure of pyrrolidine derivatives reveals the importance of O-H...N hydrogen bonds in forming a three-component aggregate, as observed in studies of phenylacetic acid–pyridine and related cocrystals (Arman et al., 2010).

Scientific Research Applications

Affinity towards NMDA and Glutamate Receptors

3-Pyrrolidineacetic acid derivatives, including 2-carboxy-3-pyrrolidineacetic acid (CPAA), show high affinity towards NMDA (N-methyl-D-aspartic acid) and glutamate receptors. This makes them useful for understanding the mechanisms involved in the transmission of nerve impulses and for treating central nervous system (CNS) diseases (Fava, Galeazzi, Mobbili, & Orena, 2000).

Inhibition of Na+ Fluxes in Brain Slices

Certain lactones derived from 3-pyrrolidineacetic acid, when applied to rat brain slices, inhibit the stimulation of Na+ fluxes induced by neuroexcitants like kainic acid and NMDA. This suggests their potential as selective antagonists of neuroexcitatory amino acids (Goldberg, Luini, & Teichberg, 1983).

Potency as GABA-Uptake Inhibitors

Compounds including 3-pyrrolidineacetic acid have been identified as potent inhibitors of GABA uptake by neurons and glia in vitro. They show promise in the treatment of conditions like epilepsy due to their anticonvulsant activity in rodents (Ali et al., 1985).

Agonist at NMDA-type Receptors

3-Pyrrolidineacetic acid (CPAA) is reported to be an agonist at NMDA-type receptors. It evokes the release of neurotransmitters like acetylcholine from striatal slices, suggesting its potential in neuroscience research (Tsai, Schneider, & Lehmann, 1988).

Applications in Synthesis of Vitamin B6 Derivatives

Research has been conducted on synthesizing derivatives of vitamin B6 using compounds related to 3-pyrrolidineacetic acid. This research contributes to our understanding of vitamin B6 chemistry and its applications in pharmaceuticals (Tomita, Brooks, & Metzler, 1966).

High-Performance Liquid Chromatography Applications

Methods have been developed for the separation and determination of kainic acid analogues, which are chemically derived from 3-pyrrolidineacetic acid, using high-performance liquid chromatography. This aids in the purification and analysis of these compounds (Karamanos, Siwas, & Papaioannou, 1994).

Safety And Hazards

The compound is harmful © according to the safety information . More specific safety and hazard information is not available in the retrieved resources.

properties

IUPAC Name

3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMHEGGTFMBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859403
Record name 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethyl)-4-isopropenylproline

CAS RN

487-79-6, 62137-25-1
Record name kainic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC152017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
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3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
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3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
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3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
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3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-
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3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-

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